![molecular formula C21H17BrN4O3S B2595481 3-(3-ブロモフェニル)-6-({[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}スルファニル)ピリダジン CAS No. 1111290-57-3](/img/structure/B2595481.png)
3-(3-ブロモフェニル)-6-({[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}スルファニル)ピリダジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a sulfanyl-linked oxadiazole moiety
科学的研究の応用
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic processes.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Biochemical Probes: Used in research to study specific biochemical pathways or molecular targets.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying related compounds.
作用機序
Bromophenyl Compounds
The bromophenyl group in the compound is a common feature in many biologically active molecules. Bromine atoms can significantly alter the lipophilicity and electronic properties of a molecule, potentially affecting its interaction with biological targets .
Dimethoxyphenyl Compounds
The dimethoxyphenyl group is often used as a protective group in organic synthesis, increasing the solubility and stability of the precursor .
Oxadiazole Compounds
Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles have been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Sulfanylpyridazine Compounds
Sulfanyl groups (-SH) are known to interact with metal ions in proteins and enzymes, potentially affecting their function. Pyridazine is a diazine that consists of a six-membered ring containing two nitrogen atoms at opposite positions. It is used in the synthesis of various pharmaceutical drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Oxadiazole Formation: The oxadiazole ring is formed by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative.
Thioether Linkage: The final step involves the formation of the sulfanyl linkage, typically through a nucleophilic substitution reaction where a thiol group reacts with a halomethyl derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Processes: Depending on the desired scale, batch processes may be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.
Catalysts and Reagents: The use of catalysts to improve reaction efficiency and yield, as well as the selection of cost-effective reagents, would be critical for industrial synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to dehalogenation or ring-opening reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Dehalogenated Derivatives: From reduction of the bromophenyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine: Similar structure but with a different position of the bromine atom.
3-(3-Chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine: Chlorine instead of bromine.
3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}sulfanyl)pyridazine: Thiadiazole ring instead of oxadiazole.
Uniqueness
Structural Features: The combination of a bromophenyl group, oxadiazole ring, and sulfanyl linkage in a pyridazine framework is unique, potentially conferring distinct chemical and biological properties.
Reactivity: The specific arrangement of functional groups may result in unique reactivity patterns compared to similar compounds.
This detailed overview provides a comprehensive understanding of 3-(3-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
IUPAC Name |
5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-27-17-8-6-14(11-18(17)28-2)21-23-19(29-26-21)12-30-20-9-7-16(24-25-20)13-4-3-5-15(22)10-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBYSHUXJLSEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
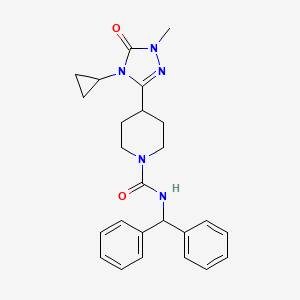
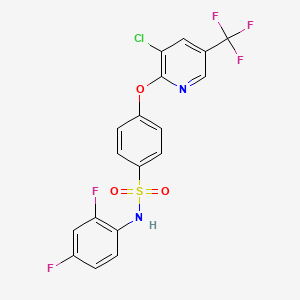
![4-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]piperidine](/img/structure/B2595402.png)
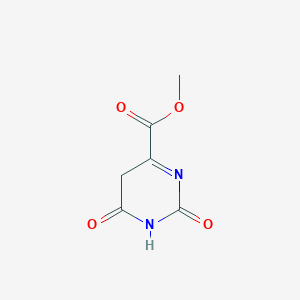
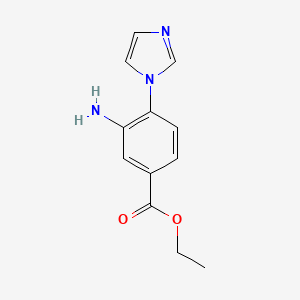
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one](/img/structure/B2595407.png)
![3-[(Benzyloxy)methyl]-4-fluorobenzoic acid](/img/structure/B2595409.png)
![3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2595410.png)
![1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)piperazine; trifluoroacetic acid](/img/structure/B2595412.png)
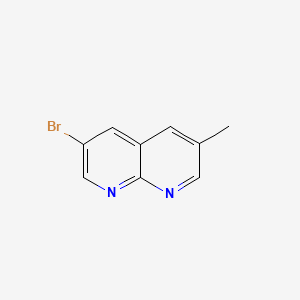
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2595416.png)
![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2595419.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2595420.png)
![6-Cyclopropyl-2-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2595421.png)
